2-Methoxyestradiol

Catalog No.
S548450
CAS No.
362-07-2
M.F
C19H26O3
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyestradiol

CAS Number

362-07-2

Product Name

2-Methoxyestradiol

IUPAC Name

(8R,9S,13S,14S,17S)-2-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1

InChI Key

CQOQDQWUFQDJMK-SSTWWWIQSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O

Solubility

Soluble in DMSO, not in water

Synonyms

(17 beta)-2-methoxyestra-1,3,5(10)-triene-3,17-diol, 2 Methoxyestradiol, 2 Methoxyestradiol 17 beta, 2 Methoxyoestradiol, 2-(methyl-11C)methoxyestradiol, 2-methoxyestradiol, 2-methoxyestradiol, (17alpha)-isomer, 2-methoxyestradiol-17 beta, 2-methoxyoestradiol, Panzem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)OC)O

Description

The exact mass of the compound 2-Methoxyestradiol is 302.18819 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 659853. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Antineoplastic Agents - Antimitotic Agents - Tubulin Modulators. It belongs to the ontological category of 3-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C18 steroids (estrogens) and derivatives [ST0201]. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-tumor effects:

  • 2-ME has been shown to exhibit anti-proliferative effects in various cancer cell lines, including breast, prostate, and colon cancers []. It disrupts cell division by interfering with microtubule assembly and inducing cell cycle arrest [].
  • Unlike traditional anti-estrogens, 2-ME can exert its effects even in tumors lacking estrogen receptors, making it a potential therapeutic option for these cancers [].

Inducing tumor cell death:

  • Studies suggest that 2-ME can trigger apoptosis (programmed cell death) in cancer cells through multiple pathways, including activation of caspases and disruption of mitochondrial function [].
  • This ability to induce cell death, independent of estrogen receptor status, holds promise for overcoming resistance to conventional therapies [].

Anti-angiogenic properties:

  • Cancer growth relies heavily on the formation of new blood vessels (angiogenesis). 2-ME has been shown to inhibit the growth of new blood vessels, potentially limiting tumor growth and spread [].
  • This anti-angiogenic effect may further enhance its anti-tumor potential [].

Combination therapies:

  • Research suggests that 2-ME may work synergistically with other cancer treatments, such as chemotherapy and radiation therapy [].
  • Combining 2-ME with these therapies could potentially improve treatment efficacy while reducing side effects [].

2-Methoxyestradiol is a naturally occurring metabolite of estradiol and 2-hydroxyestradiol. Specifically, it is the 2-methyl ether of 2-hydroxyestradiol, characterized by the chemical formula C19H26O3C_{19}H_{26}O_{3} and a molar mass of approximately 302.414 g/mol . This compound has garnered attention due to its potential therapeutic applications, particularly in oncology, as it functions as an angiogenesis inhibitor—preventing the formation of new blood vessels that tumors require for growth . Despite its low potency relative to estradiol, 2-methoxyestradiol exhibits unique biological activities, including vasodilation and apoptosis induction in certain cancer cell lines .

Involving 2-methoxyestradiol include its conversion from estradiol through methylation at the hydroxyl group at position 2. It can undergo various metabolic transformations, primarily through hydroxylation and conjugation reactions, which affect its biological activity and pharmacokinetics. Notably, it is metabolized to several hydroxyestrogens, impacting its efficacy as a therapeutic agent .

2-Methoxyestradiol exhibits several biological activities:

  • Angiogenesis Inhibition: It effectively inhibits the formation of new blood vessels, which is crucial for tumor growth .
  • Induction of Apoptosis: The compound has been shown to induce programmed cell death in various cancer cell lines, contributing to its anticancer properties .
  • Vasodilation: It acts as a vasodilator, which may have implications for cardiovascular health .
  • Hormonal Effects: Although it interacts poorly with estrogen receptors (with a potency approximately 2000-fold lower than estradiol), it can influence sex hormone-binding globulin levels, affecting hormonal balance in men .

The synthesis of 2-methoxyestradiol can be achieved through several methods:

  • Methylation of 2-Hydroxyestradiol: The most direct route involves methylating the hydroxyl group at position 2 of 2-hydroxyestradiol using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions .
  • Biotransformation: It can also be produced via enzymatic processes involving cytochrome P450 enzymes that catalyze the hydroxylation of estrone and estradiol to form hydroxyestrogens, followed by methylation .

Due to its biological properties, 2-methoxyestradiol has been explored for various applications:

  • Cancer Therapy: It is primarily investigated for its potential role in treating cancers due to its ability to inhibit angiogenesis and induce apoptosis in tumor cells .
  • Cardiovascular Health: Its vasodilatory effects suggest possible applications in treating cardiovascular diseases .
  • Hormonal Regulation: The compound may have implications for managing conditions related to hormonal imbalances due to its effects on sex hormone-binding globulin levels .

Several compounds share structural similarities with 2-methoxyestradiol. Here are some notable examples:

Compound NameStructure SimilarityBiological ActivityUnique Features
EstradiolCore steroid structureStrong estrogenic activityPrimary natural estrogen hormone
2-HydroxyestradiolHydroxylated formModerate estrogenic activityPrecursor to 2-methoxyestradiol
4-HydroxyestradiolHydroxylated formEstrogen receptor agonistMore potent than 2-methoxyestradiol
16α-HydroxyestroneHydroxylated formWeak estrogenic activityInvolved in different metabolic pathways
4-MethoxyestroneMethylated formModerate estrogenic activityExhibits different pharmacological profiles

Each of these compounds has unique properties that differentiate them from 2-methoxyestradiol. Notably, while many share similar core steroid structures, their biological activities and receptor interactions vary significantly.

2-Methoxyestradiol (C₁₉H₂₆O₃) is a steroidal derivative of estradiol with a methoxy group at the C2 position and hydroxyl groups at C3 and C17β (Figure 1). Its IUPAC name is (8R,9S,13S,14S,17S)-2-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[α]phenanthrene-3,17-diol. The molecule exhibits five stereocenters, with the 17β-hydroxy configuration critical for its biological activity.

The planar structure consists of four fused rings (three cyclohexane and one cyclopentane) with a rigid tetracyclic backbone. No naturally occurring isomeric forms are reported, but synthetic intermediates may include 2-methoxyestrone (17-keto analog) and 4-methoxyestradiol (C4 methoxylation). Structural analogs like 2-hydroxyestradiol lack the methoxy group, altering receptor binding profiles.

Physicochemical Profile and Solubility Analysis

2-Methoxyestradiol is a white crystalline solid with a melting point of 188–190°C. Key physicochemical properties include:

PropertyValueSource
Molecular weight302.41 g/mol
LogP (octanol/water)3.1 (predicted)
Aqueous solubility4.8 µg/mL (calculated)
Solubility in DMSO60 mg/mL (198.4 mM)
Solubility in ethanol20 mg/mL (66.1 mM)

The compound’s poor water solubility stems from its hydrophobic steroidal backbone and methoxy group, limiting bioavailability. Prodrug strategies, such as phosphate ester derivatives, improve solubility by introducing ionizable groups.

Endogenous Biosynthesis Pathways

2-Methoxyestradiol is synthesized endogenously via a two-step pathway:

  • Hydroxylation: CYP450 enzymes (CYP1A1/CYP1A2) oxidize estradiol at C2 to form 2-hydroxyestradiol.
  • Methylation: Catechol-O-methyltransferase (COMT) transfers a methyl group from S-adenosylmethionine (SAM) to the C2 hydroxyl, yielding 2-methoxyestradiol.

This pathway is tissue-specific, with high activity in the kidney and heart due to localized COMT expression. The metabolite is rapidly cleared (t₁/₂ = 7.9–24.9 minutes in rats), necessitating continuous biosynthesis for sustained physiological effects.

Synthetic Methodologies and Optimization Strategies

Copper-Mediated Methoxylation Techniques

Modern synthesis routes employ transition-metal catalysts for regioselective methoxylation:

  • Ru-catalyzed C–H activation: A four-step synthesis from estradiol achieves 51% overall yield using [RuCl₂(p-cymene)]₂ to hydroxylate the C2 position, followed by methylation.
  • Copper(I) iodide (CuI) catalysis: Brominated estradiol intermediates undergo nucleophilic substitution with methoxide ions in the presence of CuI, achieving >90% conversion.

Traditional methods involve nitration/reduction sequences or Sandmeyer reactions, but these suffer from lower yields (28–61%).

Purification Protocols for High-Purity Yields

Chromatographic purification is critical due to synthetic byproducts (e.g., 4-methoxyestradiol, estrone):

  • Liquid-solid chromatography (LSC): Silica gel columns with chloroform/methanol gradients (99:1 to 98:2) isolate 2-methoxyestradiol with >99.9% purity.
  • HPLC validation: Reverse-phase C18 columns (30:69:1 acetonitrile/water/acetic acid) confirm purity, detecting contaminants at <0.03% levels.

Crystallization from ethanol/water mixtures further enhances purity, yielding white crystals suitable for X-ray diffraction analysis.

2-Methoxyestradiol demonstrates potent antiangiogenic activity through multiple complementary mechanisms that collectively disrupt tumor vascularization processes. The compound functions as a dual-target agent, simultaneously affecting both tumor cells and endothelial cell compartments within the tumor microenvironment [1].

The primary mechanism underlying the antiangiogenic effects involves the downregulation of hypoxia-inducible factor-1 alpha at the posttranscriptional level, which subsequently inhibits hypoxia-inducible factor-1-induced transcriptional activation of vascular endothelial growth factor expression [2]. This cascade is particularly significant because it occurs downstream of the 2-methoxyestradiol/tubulin interaction, requiring disruption of interphase microtubules for hypoxia-inducible factor-1 alpha downregulation [3].

In head and neck squamous cell carcinoma models, 2-methoxyestradiol treatment resulted in a 57.7% inhibition of vascular endothelial growth factor secretion at 24 hours and 50.3% inhibition at 48 hours [4]. The compound also demonstrated significant antiangiogenic activity in xenograft models, where tumor vessel formation was markedly reduced, with CD31-positive vessel counts decreasing from 26.13±1.90 to 10.20±1.00 vessels per high-powered field [4].

Corneal neovascularization studies revealed that 2-methoxyestradiol at 150 mg/kg orally inhibited basic fibroblast growth factor-induced neovascularization by 39% and vascular endothelial growth factor-induced neovascularization by 54% [5]. These effects were superior to other microtubule inhibitors, with vincristine and colchicine showing no significant antiangiogenic effects under similar conditions [5].

The compound exhibits biphasic effects on vascular endothelial growth factor-A expression that depend on dosage and treatment duration [6]. Low concentrations (1 μM) of 2-methoxyestradiol initially enhance vascular endothelial growth factor-A expression through estrogen receptor-alpha mediation, while higher concentrations reverse this effect and inhibit angiogenesis [7]. This biphasic response is mediated through estrogen receptor-alpha in estrogen receptor-positive cells, as demonstrated by the blocking effect of the estrogen antagonist ICI 182,780 [6].

Advanced mechanistic studies have revealed that 2-methoxyestradiol suppresses venous hypertension-induced angiogenesis through coordinated upregulation of p53 and downregulation of inhibitor of differentiation-1 [8]. This regulatory axis represents a novel therapeutic target, as both the antiangiogenic effects and the molecular changes were completely abrogated by inhibitor of differentiation-1 overexpression and p53 knockdown [8].

Study ReferenceModel SystemKey MechanismMeasured Effect
D'Amato et al., 2000 [1]Various tumor models, endothelial cellsTargets tumor and endothelial cell compartmentsInduces apoptosis in rapidly proliferating cells
Mabjeesh et al., 2003 [2]Breast cancer, head/neck squamous cell carcinomaDownregulates HIF-1α and inhibits VEGF expression57.7% inhibition of VEGF secretion at 24h
LaVallee et al., 2004 [4]Head and neck squamous cell carcinoma xenograftsDecreases nuclear HIF-1α binding, affects VEGF secretion26.13±1.90 vs 10.20±1.00 CD31+ vessels per field
Fotsis et al., 1997 [5]Corneal neovascularization (mouse)Inhibits bFGF and VEGF-induced neovascularization39% and 54% inhibition of bFGF and VEGF-induced angiogenesis
Zou et al., 2018 [8]Venous hypertension-induced angiogenesis (rat)Suppresses angiogenesis through p53 upregulation and ID-1 downregulationReduces progression of brain tissue angiogenesis

Cell Cycle Arrest Mechanisms in Neoplastic Cells

2-Methoxyestradiol induces cell cycle arrest through sophisticated mechanisms that primarily target the G2/M phase transition, leading to mitotic catastrophe and subsequent apoptosis in rapidly dividing neoplastic cells. The compound's effects on cell cycle progression demonstrate both concentration-dependent and time-dependent characteristics that vary across different cancer cell types.

The fundamental mechanism involves 2-methoxyestradiol binding to the colchicine site of tubulin, where it suppresses microtubule dynamics rather than causing complete microtubule depolymerization [9]. At therapeutically relevant concentrations (1.2 μM), the compound significantly suppresses microtubule growth rate, duration, length, and overall dynamicity without observable depolymerization [9]. This suppression of microtubule dynamics is sufficient to activate the spindle assembly checkpoint and cause metaphase arrest [10].

In HONE-1 nasopharyngeal carcinoma cells, 2-methoxyestradiol demonstrates biphasic cell cycle effects: at 1 μM concentration, it induces a short-term reversible G2/M arrest, while at 10 μM, it causes irreversible G2/M arrest accompanied by apoptosis [11]. The arrest mechanism involves oxidative stress, as evidenced by the reduction of both apoptosis and G2/M arrest when cells are treated with the superoxide dismutase mimetic TEMPO [11].

The molecular cascade underlying cell cycle arrest includes proteolytic cleavage of caspase-9 and caspase-3, but not caspase-8, indicating activation of the intrinsic apoptotic pathway [11]. Kinetic studies reveal time-dependent inhibition of extracellular signal-regulated protein kinase and activation of c-jun N-terminal kinases, with the c-jun N-terminal kinase inhibitor SP600125 reducing 2-methoxyestradiol-induced apoptosis [11].

Confocal microscopy studies demonstrate that G2/M arrest correlates with nuclear accumulation of phosphorylated cdc2 (Tyr15) and increased levels of inactive phosphorylated cdc25C (Ser216) [11]. These findings indicate that 2-methoxyestradiol disrupts the normal cdc25C/cdc2 regulatory axis that controls G2/M transition.

In human aortic smooth muscle cells, 2-methoxyestradiol causes rapid and dramatic effects on mitotic apparatus integrity [12]. Within 1 hour of treatment, 1 μM 2-methoxyestradiol induces multiple spindles, overamplified centrosomes, and multipolar cytokinesis, while 10 μM causes complete spindle damage, disorientated centrosomes, and chromosome missegregation [12]. These mitotic abnormalities are followed by increased mitotic index at 6 hours and accumulation of cells with 4N DNA content [12].

The compound also inhibits the anaphase-promoting complex in human breast cancer cells, leading to G2-M arrest within 16 hours of treatment [13]. This effect is accompanied by inhibition of protein translation and demonstrates the multifaceted nature of 2-methoxyestradiol's antiproliferative mechanisms [13].

Study ReferenceCell TypeCell Cycle PhaseMolecular Mechanism
Gacche et al., 2008 [11]HONE-1 nasopharyngeal carcinomaG2/M arrest (reversible at 1μM, irreversible at 10μM)Oxidative stress, p-cdc2 nuclear accumulation
Wood et al., 2006 [9]MCF7 breast cancer cellsMitotic arrest through suppressed dynamicsSuppression of microtubule dynamics without depolymerization
Kumar et al., 2002 [14]Prostate and breast carcinoma cellsJNK activation and Bcl-2 phosphorylationc-Jun N-terminal kinase activation
Salama et al., 2006 [12]Human aortic smooth muscle cellsMitotic arrest with spindle damageMultiple spindles, overamplified centrosomes
Zhou et al., 2007 [13]Human breast cancer cellsG2-M arrest within 16hInhibits anaphase-promoting complex

Tissue-Specific Antiproliferative Effects

2-Methoxyestradiol exhibits remarkable selectivity in its antiproliferative effects, demonstrating potent activity against malignant cells while sparing normal, healthy tissues. This therapeutic window represents a significant advantage for potential clinical applications and distinguishes 2-methoxyestradiol from many conventional chemotherapeutic agents.

In endometrial cancer research, 2-methoxyestradiol induces apoptosis in cancer cell lines and primary cultured tumors of endometrial origin while having no effect on the viability of corresponding normal tissue [15]. The mechanism underlying this selectivity involves differential regulation of superoxide dismutase type I between cancerous and normal cells [15]. 2-Methoxyestradiol reduces superoxide dismutase type I messenger ribonucleic acid levels exclusively in cancerous cells, leading to reactive oxygen species accumulation and subsequent apoptosis through the intrinsic pathway [15].

Hepatocellular carcinoma studies demonstrate that 2-methoxyestradiol exhibits growth inhibitory effects against human hepatoma cell lines (Hep3B, HepG2, PLC/PRF5) and rat hepatoma cells (McA-RH7777, JM-1) with half-maximal inhibitory concentration values ranging from 0.5 to 3 μM [16]. In contrast, normal rat hepatocytes and liver cell lines remain resistant to 2-methoxyestradiol effects up to concentrations of 20 μM [16]. The selectivity mechanism involves binding and inactivation of Cdc25 phosphatases in hepatoma cells, leading to cell cycle arrest mediated through these cell cycle-controlling enzymes [16].

Osteoclast research reveals that 2-methoxyestradiol reduces osteoclast number by more than 95% at 2 μM concentration and induces apoptosis across three different cultured osteoclast model systems [17]. The effect demonstrates ligand specificity, as 2-hydroxyestradiol (the immediate precursor) exhibits less cytotoxicity, and 2-methoxyestrone shows no cytotoxic effects [17]. Importantly, 2-methoxyestradiol prevents bone loss in ovariectomized rats, suggesting protective effects on bone metabolism [17].

Vascular cell studies demonstrate tissue-specific differences in 2-methoxyestradiol production and sensitivity [18]. Human coronary vascular smooth muscle cells and endothelial cells methylate 2-hydroxyestradiol to 2-methoxyestradiol with an apparent Michaelis constant that is half that observed in aortic cells [18]. The Vmax/Km ratio for conversion is significantly greater in coronary versus aortic cells, indicating that coronary vessels have enhanced capacity for 2-methoxyestradiol formation [18].

Long-term estrogen-deprived breast cancer cells show enhanced sensitivity to 2-methoxyestradiol compared to parental MCF-7 cells, with half-maximal inhibitory concentration values of 0.93±0.11 μM versus 6.79±0.71 μM, respectively [19]. This selective antiproliferative effect was unique among microtubule-destabilizing agents tested, as paclitaxel, nocodazole, and colchicine did not display similar selectivity [19].

Ovarian cancer research demonstrates that 2-methoxyestradiol mediates apoptosis through both caspase-dependent and caspase-independent mechanisms in cancerous cells while having no effect on normal ovarian counterparts [20]. The compound activates both intrinsic and extrinsic apoptotic pathways, with mitochondrial release of cytochrome c, SMAC/Diablo, and apoptosis-inducing factor [20].

Tissue/Cell TypeStudy ReferenceCancer Cell EffectNormal Cell EffectProposed Mechanism
Endometrial cancer vs normalSalama et al., 2007 [15]Induces apoptosis in cancer lines, G2/M arrestNo effect on normal endometrial cell viabilityDifferential SOD type I regulation
Hepatocellular carcinoma vs normal liverWang et al., 2008 [16]IC50 0.5-3μM growth inhibitionResistant up to 20μMBinding/inactivation of Cdc25 phosphatases
OsteoclastsMaran et al., 2006 [17]>95% reduction in osteoclast numberPrevents bone loss in ovariectomized ratsLigand-specific cytotoxicity
Coronary vs aortic vascular cellsDubey et al., 2001 [18]Enhanced 2ME production (2x faster conversion)Lower conversion rate compared to coronaryHigher COMT activity in coronary vessels
Ovarian cancer vs normal ovarianSalama et al., 2008 [20]Activates intrinsic and extrinsic apoptotic pathwaysNo effect on normal ovarian cellsCaspase-dependent and independent mechanisms

Cardiovascular Protective Actions via Smooth Muscle Cell Regulation

2-Methoxyestradiol exerts comprehensive cardiovascular protective effects through multiple mechanisms that primarily involve regulation of vascular smooth muscle cell proliferation, migration, and function. These effects are largely independent of estrogen receptor activation and contribute to the compound's potential as a cardiovascular therapeutic agent.

The compound significantly inhibits pressure overload-induced left ventricular hypertrophy, as demonstrated in abdominal aortic constriction models [21]. 2-Methoxyestradiol treatment results in significant inhibition of cytochrome P450 1B1 and mid-chain hydroxyeicosatetraenoic acids, with protective effects linked to induction of antioxidant and anti-inflammatory proteins and modulation of myocardial energy metabolism proteins [21]. These findings suggest that 2-methoxyestradiol functions as a selective cytochrome P450 1B1 inhibitor with potential for heart failure treatment [21].

Neointima formation studies reveal that 2-methoxyestradiol completely abrogates injury-induced neointima formation in rat carotid arteries through a double blockade mechanism affecting both G0/G1 and G2/M phases of the cell cycle [22]. At the molecular level, 2-methoxyestradiol inhibits cyclin D1 and cyclin B1 expression, cyclin-dependent kinase-1 and cyclin-dependent kinase-2 activity, and phosphorylation of retinoblastoma protein, extracellular signal-regulated kinase 1/2, and Akt [23]. The compound also upregulates the cyclin-dependent kinase inhibitor p27 and augments cyclooxygenase-2 expression [23].

Coronary artery protection studies demonstrate that 2-methoxyestradiol attenuates coronary arterial constriction through non-genomic, estrogen receptor-independent mechanisms [24]. Incubation with 2-methoxyestradiol (10 μmol/L) for 60 minutes results in approximately 50% attenuation of KCl-induced contraction in coronary artery rings [24]. This protective effect is not blocked by protein synthesis inhibitors or estrogen receptor antagonists, confirming the non-genomic nature of the response [24].

Vascular endothelial function studies reveal that 2-methoxyestradiol induces vasodilation by stimulating nitric oxide release through a PPARγ/PI3K/Akt pathway [25]. The compound reduces atherosclerotic lesion formation while the underlying vasodilatory mechanisms involve endothelial nitric oxide production [25]. This represents a significant cardiovascular protective mechanism that operates independently of the compound's antiproliferative effects.

Myocardial injury protection studies demonstrate that 2-methoxyestradiol provides significant cardioprotection against isoproterenol-induced acute myocardial injury [26]. The protective effects are mediated through downregulation of the Galectin-3/Toll-like receptor 4/Myeloid differentiation primary response 88/Nuclear factor kappa B signaling pathway [26]. 2-Methoxyestradiol treatment significantly attenuates electrocardiographic changes, reduces cardiac injury markers, and improves histological patterns [26].

Hypertension research reveals that 2-methoxyestradiol demonstrates antihypertensive effects accompanied by improvement in endothelial function and inhibition of vascular, cardiac, renal, and pulmonary remodeling [27]. The compound reduces angiotensin II-induced hypertension and prevents renal dysfunction in both intact males and ovariectomized female mice [27]. Circulating levels of 2-methoxyestradiol are inversely correlated with hypertension in clinical populations [27].

Study ReferenceCardiovascular ModelKey FindingMechanism
Maayah et al., 2018 [21]Pressure overload-induced left ventricular hypertrophySignificantly inhibited left ventricular hypertrophyInhibition of CYP1B1 and hydroxyeicosatetraenoic acids
Barchiesi et al., 2006 [22]Neointima formation after balloon injuryAbrogated injury-induced neointima formationDouble blockade of cell cycle in G0/G1 and G2/M phases
Tofovic et al., 2006 [24]Coronary artery constriction~50% attenuation of KCl-induced contractionNon-genomic, estrogen receptor-independent
Salah et al., 2023 [26]Isoproterenol-induced myocardial injuryAttenuated electrocardiographic changesDownregulation of Gal-3/TLR4/MyD88/NF-κB pathway
Chen et al., 2015 [25]Vascular endothelial functionInduced vasodilation via NO releasePPARγ/PI3K/Akt pathway activation

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

302.18819469 g/mol

Monoisotopic Mass

302.18819469 g/mol

Heavy Atom Count

22

Appearance

white solid powder

Melting Point

189 - 190 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6I2QW73SR5

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (92.68%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (92.68%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (92.68%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (92.68%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (92.68%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (92.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (92.68%): May cause cancer [Danger Carcinogenicity];
H360 (92.68%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (92.68%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (95.12%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (95.12%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of breast cancer and inflammatory diseases such as rheumatoid arthritis.

Pharmacology

2-Methoxyestradiol belongs to the family of drugs called angiogenesis inhibitors. It also acts as a vasodilator.
2-Methoxyestradiol is an orally bioavailable estradiol metabolite with potential antineoplastic activity. 2-Methoxyestradiol inhibits angiogenesis by reducing endothelial cell proliferation and inducing endothelial cell apoptosis. This agent also inhibits tumor cell growth by binding to tubulin, resulting in antimitotic activity, and by inducing caspase activation, resulting in cell cycle arrest in the G2 phase, DNA fragmentation, and apoptosis. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

Mechanism of Action

2-Methoxyestradiol is an angiogenesis inhibitor, and has been shown to attack both tumor cells and their blood supply in preclinical testing. 2-methoxyestradiol is a naturally occurring estrogen metabolite but has no undesired estrogenic activity.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

362-07-2

Metabolism Metabolites

In vivo metabolism, assessed using 24-h collections of urine from cancer patients treated with 2ME2 revealed that <0.01% of the total administered dose of 2ME2 is excreted unchanged in urine and about 1% excreted as glucuronides. Collectively, this suggests that glucuronidation and subsequent urinary excretion are elimination pathways for 2ME2.
2-O-methoxyestradiol has known human metabolites that include 2-Methoxy-estradiol-17beta 3-glucuronide.
2-O-methoxyestradiol is a known human metabolite of 2-hydroxyestradiol.

Wikipedia

2-Methoxyestradiol

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C18 steroids (estrogens) and derivatives [ST0201]

Dates

Last modified: 08-15-2023
1: Perez-Sepulveda A, España-Perrot PP, Norwitz ER, Illanes SE. Metabolic pathways involved in 2-methoxyestradiol synthesis and their role in preeclampsia. Reprod Sci. 2013 Sep;20(9):1020-9. doi: 10.1177/1933719113477483. Epub 2013 Mar 1. Review. PubMed PMID: 23456663; PubMed Central PMCID: PMC3745713.
2: Machado-Linde F, Pelegrin P, Sanchez-Ferrer ML, Leon J, Cascales P, Parrilla JJ. 2-methoxyestradiol in the pathophysiology of endometriosis: focus on angiogenesis and therapeutic potential. Reprod Sci. 2012 Oct;19(10):1018-29. doi: 10.1177/1933719112446080. Epub 2012 Aug 8. Review. PubMed PMID: 22875846.
3: Peyrat JF, Brion JD, Alami M. Synthetic 2-methoxyestradiol derivatives: structure-activity relationships. Curr Med Chem. 2012;19(24):4142-56. Review. PubMed PMID: 22709003.
4: Verenich S, Gerk PM. Therapeutic promises of 2-methoxyestradiol and its drug disposition challenges. Mol Pharm. 2010 Dec 6;7(6):2030-9. doi: 10.1021/mp100190f. Epub 2010 Oct 21. Review. PubMed PMID: 20831190; PubMed Central PMCID: PMC3059899.
5: Mueck AO, Seeger H. 2-Methoxyestradiol--biology and mechanism of action. Steroids. 2010 Oct;75(10):625-31. doi: 10.1016/j.steroids.2010.02.016. Epub 2010 Mar 7. Review. PubMed PMID: 20214913.
6: Dubey RK, Jackson EK. Potential vascular actions of 2-methoxyestradiol. Trends Endocrinol Metab. 2009 Oct;20(8):374-9. doi: 10.1016/j.tem.2009.04.007. Epub 2009 Sep 4. Review. PubMed PMID: 19734053; PubMed Central PMCID: PMC2761235.
7: Kirches E, Warich-Kirches M. 2-methoxyestradiol as a potential cytostatic drug in gliomas? Anticancer Agents Med Chem. 2009 Jan;9(1):55-65. Review. PubMed PMID: 19149482.
8: Dragun D, Haase-Fielitz A. Low catechol-O-methyltransferase and 2-methoxyestradiol in preeclampsia: more than a unifying hypothesis. Nephrol Dial Transplant. 2009 Jan;24(1):31-3. doi: 10.1093/ndt/gfn534. Epub 2008 Nov 27. Review. PubMed PMID: 19039028.
9: Sutherland TE, Anderson RL, Hughes RA, Altmann E, Schuliga M, Ziogas J, Stewart AG. 2-Methoxyestradiol--a unique blend of activities generating a new class of anti-tumour/anti-inflammatory agents. Drug Discov Today. 2007 Jul;12(13-14):577-84. Epub 2007 Jun 26. Review. PubMed PMID: 17631253.
10: Dantas AP, Sandberg K. Does 2-methoxyestradiol represent the new and improved hormone replacement therapy for atherosclerosis? Circ Res. 2006 Aug 4;99(3):234-7. Review. PubMed PMID: 16888248.

Explore Compound Types